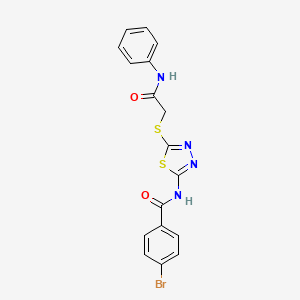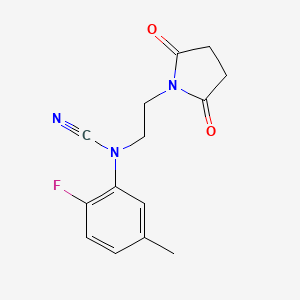![molecular formula C17H21N3O2S2 B2549148 2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone CAS No. 503432-16-4](/img/structure/B2549148.png)
2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2-Methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone is a useful research compound. Its molecular formula is C17H21N3O2S2 and its molecular weight is 363.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Spectral Characterization
Research has demonstrated a method for synthesizing new compounds that involve the structural motif of interest. For instance, a study outlined the acetylation of certain amino morpholinyl tetrahydrothienoisoquinoline, leading to the synthesis of tetrahydro[1,3]oxazinothieno[2,3-c]isoquinolinone compounds. These compounds were fully characterized, laying the groundwork for future pharmacological activity investigations (R. Zaki, S. M. Radwan, A. El-Dean, 2017).
Potential PET Agents for Imaging
Another study focused on synthesizing new potential PET agents for imaging LRRK2 enzyme in Parkinson's disease, demonstrating the versatility of related compounds in neurodegenerative disease research. The synthesis achieved high radiochemical yield and purity, indicating the potential for clinical applications (Min Wang, Mingzhang Gao, Zhidong Xu, Q. Zheng, 2017).
Antituberculosis and Cytotoxicity Studies
Further research into 3-heteroarylthioquinoline derivatives has been conducted, with some compounds showing significant activity against Mycobacterium tuberculosis. This suggests potential applications in developing new antituberculosis agents. The study highlighted the importance of structural modifications to enhance biological activity (Selvam Chitra, Nidhin Paul, Shanmugam Muthusubramanian, Paramasivam Manisankar, Perumal Yogeeswari, Dharmarajan Sriram, 2011).
Antimicrobial Activity
Another aspect of research is the synthesis of compounds with antimicrobial properties. For example, the synthesis of 6-(1,3-benzodioxol-5-ylmethyl)-5-ethyl-2-{[2-(morpholin-4-yl)ethyl]sulfanyl}pyrimidin-4(3H)-one exhibited notable activity against various bacterial and fungal strains, illustrating the compound's potential as a basis for developing new antimicrobial agents (M. Attia, N. R. El‐Brollosy, A. Kansoh, H. Ghabbour, Reem I. Al-Wabli, H. Fun, 2014).
Mecanismo De Acción
Target of Action
The primary targets of a compound are usually proteins such as enzymes or receptors. These targets play crucial roles in various biological processes. In the case of “2-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone”, the specific targets would need to be identified through experimental studies.
Mode of Action
This refers to how the compound interacts with its targets. It could inhibit or activate the function of the target protein, leading to changes in cellular processes. For “2-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone”, specific interactions with its targets would need to be determined experimentally.
Pharmacokinetics
This involves the study of how the compound is absorbed, distributed, metabolized, and excreted (ADME) in the body. Factors such as solubility, stability, and molecular size can influence these properties and thus the bioavailability of “2-[(2-Methyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone”.
Propiedades
IUPAC Name |
2-[(2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S2/c1-11-18-16(23-10-14(21)20-6-8-22-9-7-20)15-12-4-2-3-5-13(12)24-17(15)19-11/h2-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXPATHFXDKXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C3=C(S2)CCCC3)C(=N1)SCC(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{1-[(Tert-butoxy)carbonyl]pyrrolidin-2-yl}thiophene-2-carboxylic acid](/img/structure/B2549072.png)
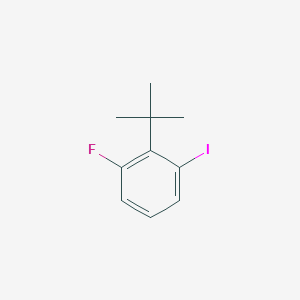
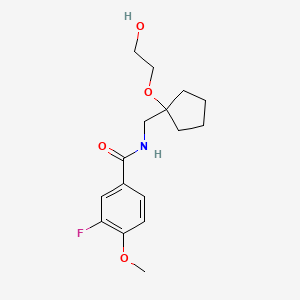
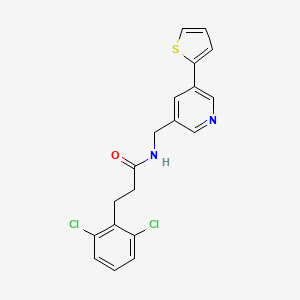
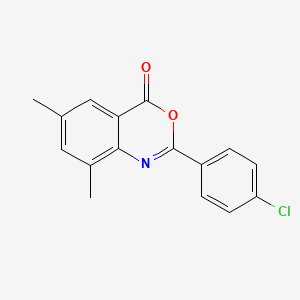
![3-methoxy-N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]benzamide](/img/structure/B2549078.png)

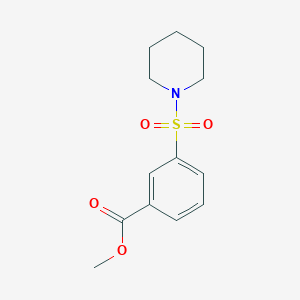
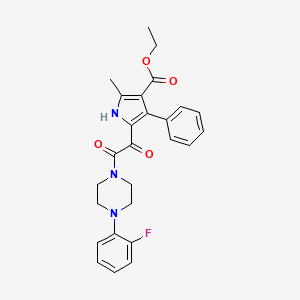
![5-Oxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B2549084.png)
